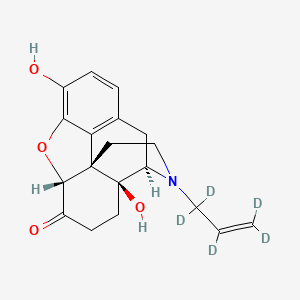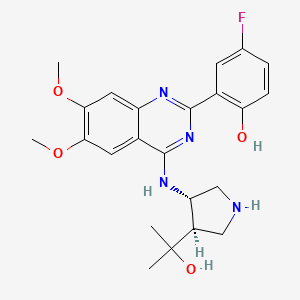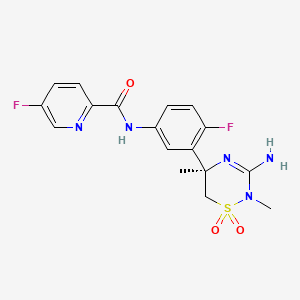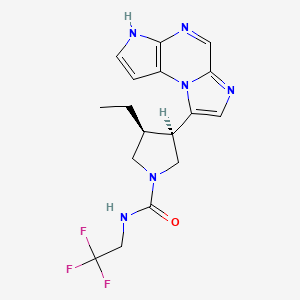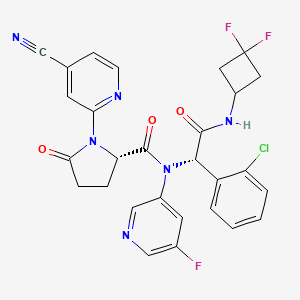
イボシデニブ
説明
イボシデニブは、ティブソボという商品名で販売されている抗がん剤であり、主に急性骨髄性白血病と胆管癌の治療に使用されています。これは、様々な癌で頻繁に変異するイソクエン酸脱水素酵素-1(IDH1)酵素の低分子阻害剤です。 この酵素を阻害することで、イボシデニブは腫瘍代謝産物である2-ヒドロキシグルタル酸の異常な産生を抑制し、それによって悪性細胞の分化を促進します .
科学的研究の応用
Ivosidenib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of the IDH1 enzyme and its effects on metabolic pathways.
Biology: Ivosidenib is employed in research to understand the role of IDH1 mutations in cancer biology and to develop targeted therapies.
Medicine: Clinically, ivosidenib is used to treat patients with acute myeloid leukemia and cholangiocarcinoma, particularly those with IDH1 mutations.
作用機序
イボシデニブは、変異型イソクエン酸脱水素酵素-1(IDH1)酵素を阻害することで効果を発揮します。この酵素は、α-ケトグルタル酸を腫瘍発生を促進する腫瘍代謝産物である2-ヒドロキシグルタル酸に変換する役割を担っています。 この変換を阻害することで、イボシデニブは2-ヒドロキシグルタル酸のレベルを低下させ、それによって悪性細胞の分化を可能にし、増殖を阻害します .
類似化合物:
IDH305: 変異型IDH1酵素の別の阻害剤。
オルタシデニブ(FT2102): 変異型IDH1酵素の選択的阻害剤。
ボラシデニブ(AG881): IDH1およびIDH2の両方の変異を標的とする。
BAY1436032: IDH1およびIDH2の両方の変異を阻害します.
イボシデニブの独自性: イボシデニブは、変異型IDH1酵素に対する高い選択性と効力において独自性を持ちます。それは広く研究されており、IDH1変異のある癌の患者において臨床的に有意な利点をもたらすことが示されています。 変異型酵素を特異的に標的にし、野生型酵素はそのままにしておく能力は、それを貴重な治療薬にします .
生化学分析
Biochemical Properties
Ivosidenib plays a crucial role in biochemical reactions by inhibiting the mutant IDH1 enzyme . This interaction disrupts the enzyme’s normal function, altering the production of certain metabolites within the cell.
Cellular Effects
Ivosidenib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibition of the IDH1 enzyme can lead to changes in the levels of certain metabolites, which can have downstream effects on various cellular processes .
Molecular Mechanism
The mechanism of action of Ivosidenib involves binding to the mutant IDH1 enzyme, inhibiting its activity . This can lead to changes in gene expression and disrupt normal cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of Ivosidenib can change over time in laboratory settings. Studies have shown that it has a significant impact on the survival of patients with IDH1-mutated acute myeloid leukemia and advanced cholangiocarcinoma , indicating its long-term effects on cellular function.
Metabolic Pathways
Ivosidenib is involved in the metabolic pathway of the IDH1 enzyme . By inhibiting this enzyme, it can affect metabolic flux and the levels of certain metabolites.
準備方法
合成経路と反応条件: イボシデニブの合成は、市販の出発物質から始まり、複数の段階を踏みます。重要なステップには、ピロリジン環の形成、シアノピリジン部分の導入、ジフルオロシクロブチル基の組み込みなどが含まれます。 反応条件としては、通常、有機溶媒、触媒、塩素化剤やフッ素化剤などの試薬を使用します .
工業生産方法: イボシデニブの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高スループット反応器、連続フロー化学、厳しい品質管理基準を使用して、最終生成物の純度と一貫性を確保することが含まれます .
化学反応の分析
反応の種類: イボシデニブは、次のような様々な化学反応を起こします。
酸化: イボシデニブは、特定の条件下で酸化されて酸化誘導体となります。
還元: 還元反応は、イボシデニブに存在する官能基を修飾するために用いることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたイボシデニブの様々な誘導体があり、これらはさらに薬理学的特性について研究することができます .
4. 科学研究への応用
イボシデニブは、次のような幅広い科学研究への応用があります。
類似化合物との比較
IDH305: Another inhibitor of the mutant IDH1 enzyme.
Olutasidenib (FT2102): A selective inhibitor of the mutant IDH1 enzyme.
Vorasidenib (AG881): Targets both IDH1 and IDH2 mutations.
BAY1436032: Inhibits both IDH1 and IDH2 mutations.
Uniqueness of Ivosidenib: Ivosidenib is unique in its high selectivity and potency for the mutant IDH1 enzyme. It has been extensively studied and has shown significant clinical benefits in patients with IDH1-mutated cancers. Its ability to specifically target the mutant enzyme while sparing the wild-type enzyme makes it a valuable therapeutic agent .
特性
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation. | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448347-49-6 | |
| Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivosidenib [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVOSIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of ivosidenib?
A1: Ivosidenib is a potent, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). [, , , , ]
Q2: How do mutations in isocitrate dehydrogenase 1 (IDH1) contribute to cancer development?
A2: Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular processes and promotes tumor growth. [, , , , ]
Q3: What is the mechanism of action of ivosidenib in inhibiting mIDH1?
A3: Ivosidenib binds to mIDH1 and blocks its ability to convert α-ketoglutarate to 2-HG, thereby reducing 2-HG levels. [, ]
Q4: What are the downstream effects of ivosidenib treatment on cancer cells?
A4: By inhibiting mIDH1 and reducing 2-HG levels, ivosidenib promotes differentiation of malignant cells, potentially leading to tumor regression. [, , ]
Q5: How does ivosidenib affect the immune response in the tumor microenvironment?
A5: Research suggests that ivosidenib treatment may enhance anti-tumor immunity by increasing interferon signaling and CD8+ T-cell infiltration in the tumor microenvironment. []
Q6: What is the molecular formula and weight of ivosidenib?
A6: The molecular formula of ivosidenib is not explicitly mentioned in the provided research papers.
Q7: Is there any available spectroscopic data for ivosidenib?
A7: The provided research papers do not contain specific spectroscopic data for ivosidenib.
Q8: Does ivosidenib possess any catalytic properties itself?
A8: Ivosidenib acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. [, ]
Q9: Have computational methods been employed to study ivosidenib?
A9: Yes, three-dimensional (3D) modeling has been utilized to understand the interactions between ivosidenib and IDH1, particularly regarding the impact of second-site IDH1 mutations on drug binding. []
Q10: How do structural modifications of ivosidenib affect its activity and potency?
A10: The research indicates that second-site mutations in IDH1 can alter the binding of ivosidenib, potentially leading to reduced inhibitory potency. []
Q11: What is the primary route of administration for ivosidenib?
A11: Ivosidenib is administered orally. [, , , , , ]
Q12: How is ivosidenib metabolized in the body?
A12: Ivosidenib is primarily metabolized through oxidative pathways in the liver. [, , ]
Q13: Does ivosidenib exhibit a dose-dependent pharmacokinetic profile?
A13: Yes, ivosidenib displays dose-dependent bioavailability, with higher doses leading to proportionally greater exposure. [, ]
Q14: Are there any known drug-drug interactions with ivosidenib?
A14: Ivosidenib is a moderate inducer of CYP3A4 and CYP2B6 enzymes, potentially affecting the metabolism of co-administered drugs metabolized by these enzymes. It also inhibits P-glycoprotein, which may impact the transport of other drugs. [, , , ]
Q15: What is the relationship between ivosidenib exposure and its pharmacodynamic effects?
A15: Studies suggest a dose- and exposure-dependent relationship between ivosidenib and 2-HG reduction in tumors. [, ]
Q16: Does hepatic impairment affect the pharmacokinetics of ivosidenib?
A16: Mild hepatic impairment shows negligible effects, while moderate hepatic impairment can reduce total ivosidenib exposure, though the unbound fraction may increase. []
Q17: Does ivosidenib affect triazole levels in patients?
A17: Ivosidenib can significantly reduce the serum levels of triazole antifungal medications like posaconazole and voriconazole, likely due to its effects on CYP enzymes and drug transporters. []
Q18: What types of preclinical models have been used to study ivosidenib's efficacy?
A18: Preclinical studies have utilized cell-based assays, xenograft mouse models, and genetically engineered mouse models to investigate the anti-tumor effects of ivosidenib. [, ]
Q19: What clinical trials have been conducted with ivosidenib?
A19: Several phase I and III clinical trials have evaluated ivosidenib in patients with mIDH1 AML, MDS, and cholangiocarcinoma, demonstrating encouraging response rates and clinical benefits. [, , , , ]
Q20: How effective is ivosidenib in treating relapsed or refractory acute myeloid leukemia (AML)?
A20: In clinical trials, ivosidenib demonstrated promising activity in patients with relapsed or refractory AML harboring an IDH1 mutation, leading to durable remissions and transfusion independence. []
Q21: What is the efficacy of ivosidenib in combination with azacitidine for newly diagnosed AML?
A21: Clinical trials have shown that the combination of ivosidenib and azacitidine significantly improves event-free survival and overall survival compared to azacitidine alone in patients with newly diagnosed IDH1-mutated AML. [, ]
Q22: What are the known mechanisms of resistance to ivosidenib?
A22: Resistance mechanisms include co-occurring mutations, particularly in receptor tyrosine kinase (RTK) pathway genes, and the emergence of second-site mutations in IDH1 that restore 2-HG production. [, ]
Q23: Can patients develop resistance to ivosidenib after initially responding to treatment?
A23: Yes, secondary resistance to ivosidenib can occur, often due to the emergence of new mutations, including those in IDH2 and second-site mutations in IDH1. []
Q24: What are the common adverse events associated with ivosidenib treatment?
A24: Common adverse events reported in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and differentiation syndrome. [, , , , ]
Q25: What is differentiation syndrome, and how is it managed in patients treated with ivosidenib?
A25: Differentiation syndrome is a potentially serious adverse reaction characterized by fever, respiratory distress, and other symptoms. It is managed with supportive care and corticosteroids. []
Q26: Are there any biomarkers that can predict response to ivosidenib?
A26: Research suggests that patients with lower co-mutational burden may be more likely to respond to ivosidenib. The presence of RTK pathway mutations has been associated with lower response rates. [, ]
Q27: How is response to ivosidenib monitored in patients?
A27: Monitoring includes clinical assessments, blood counts, bone marrow biopsies, and molecular testing to assess changes in IDH1 mutation burden. [, ]
Q28: What analytical methods are used to measure ivosidenib concentrations?
A28: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for quantifying ivosidenib levels in biological samples. [, ]
Q29: Are there alternative matrices, besides plasma, for analyzing ivosidenib levels?
A29: Research has shown a strong correlation between ivosidenib concentrations in dried blood spots (DBS) and plasma, indicating DBS as a potential alternative for pharmacokinetic analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


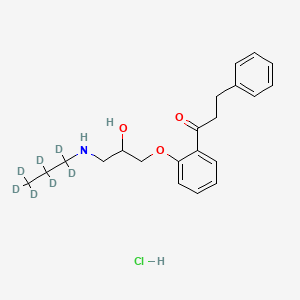

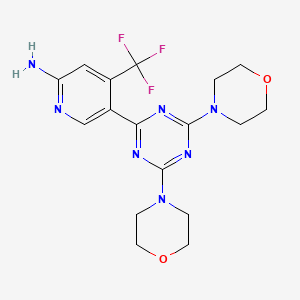
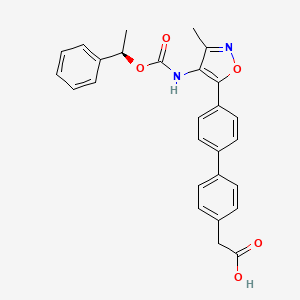
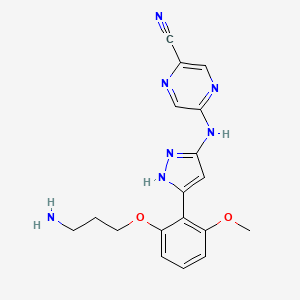
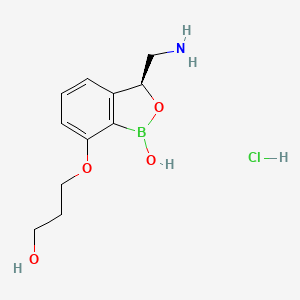
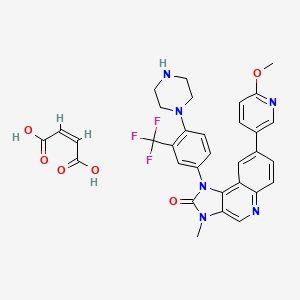

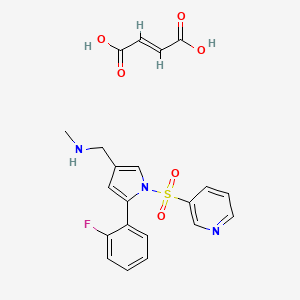
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
